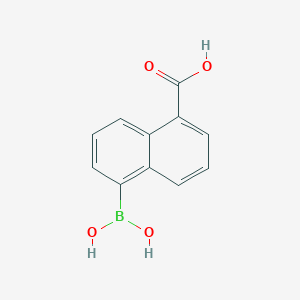

5-Borono-1-naphthoic acid

描述

属性

IUPAC Name |

5-borononaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMJISAJLZTPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681865 | |

| Record name | 5-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216060-11-6 | |

| Record name | 5-Borononaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Borono 1 Naphthoic Acid and Its Structural Analogs

Direct Carboxylation Approaches to Naphthoic Acid Scaffolds

Direct carboxylation presents an atom-economical route to naphthoic acids by utilizing carbon dioxide as a C1 source. This approach is an attractive alternative to traditional multi-step methods that often involve the oxidation of pre-functionalized naphthalene (B1677914) derivatives.

Lewis Acid Catalyzed Carboxylation of Naphthalene with Carbon Dioxide

The direct and regioselective carboxylation of fused aromatic compounds like naphthalene with carbon dioxide can be effectively achieved using a Lewis acid catalyst. oup.com Research has demonstrated that treating naphthalene with carbon dioxide in the presence of aluminum bromide (AlBr₃) yields 1-naphthoic acid as the primary product. oup.com This transformation highlights a method for high-selectivity synthesis of 1-naphthoic acid directly from naphthalene and CO₂, boasting a 100% atom utilization rate. google.com

The process involves adding naphthalene and a Lewis acid catalyst to an organic solvent, followed by the introduction of carbon dioxide under specific temperature and pressure conditions. google.com Various Lewis acids have been explored for this purpose, with aluminum bromide showing notable efficacy.

Table 1: Lewis Acid-Mediated Carboxylation of Naphthalene

| Catalyst | Pressure (CO₂) | Temperature | Yield of 1-Naphthoic Acid | Reference |

|---|

This method avoids the use of heavy metal salt catalysts and large quantities of oxidants typically required in traditional synthetic routes, such as the oxidation of 1-methylnaphthalene, presenting a more environmentally benign and economically favorable pathway. google.com

Functionalization and Derivatization Strategies for Naphthoic Acid Precursors

Building upon the core naphthoic acid structure, various functionalization strategies enable the synthesis of highly substituted and complex analogs. These methods leverage transition-metal catalysis and rearrangement reactions to achieve specific substitution patterns.

Ruthenium-Catalyzed C−H Activation and Annulation for Multisubstituted Naphthoic Acids

An efficient synthesis of multisubstituted 1-naphthoic acids has been developed through a ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids or anhydrides with two alkyne molecules. researchgate.netacs.org This method proceeds via C−H activation and utilizes atmospheric oxygen as the sole oxidant, which contributes to its high atom and step economy. acs.org The presence of the free carboxyl group in the product facilitates further conversion into diverse polycyclic molecules. acs.org

The reaction demonstrates significant functional group tolerance and provides a powerful tool for constructing complex naphthalene systems from readily available starting materials.

Suzuki–Miyaura Coupling Reactions in the Elaboration of Naphthoic Acid Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. tcichemicals.commdpi.com This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide is highly versatile for elaborating naphthoic acid systems. nih.gov It allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto a naphthoic acid scaffold.

For example, a bromonaphthoic acid derivative can be coupled with a variety of boronic acids to synthesize functionalized biaryl compounds, which are important skeletons for biologically active molecules and functional materials. tcichemicals.comgre.ac.uk The reaction conditions are generally mild and compatible with numerous functional groups, including hydroxyls and carboxyls, making it a robust method for late-stage functionalization in the synthesis of complex molecules. tcichemicals.comnih.gov Convenient access to sterically hindered binaphthalene derivatives has been achieved using this method with high yields and enantioselectivities. nih.gov

Lewis Acid Mediated Acyl Shift Rearrangements in Oxabenzonorbornadiene Derivatives toward Naphthoic Acid Esters

A novel synthetic route to 1-hydroxy-2-naphthoic acid esters involves an unexpected 1,2-acyl shift rearrangement of oxabenzonorbornadienes mediated by a Lewis acid. nih.govnih.govbohrium.com This methodology provides access to naphthoic acid esters with unique substitution patterns that may be difficult to obtain through other methods. acs.org

The reaction is initiated by a Lewis acid, with boron trifluoride diethyl etherate (BF₃·OEt₂) found to be particularly efficient at facilitating the acyl shift at room temperature. escholarship.org The proposed mechanism involves the coordination of the Lewis acid, followed by a 1,2-acyl shift and subsequent rearomatization to yield the stable naphthoic acid ester product. nih.gov This transformation has also served to correct previous mischaracterizations of similar rearrangements in the literature. escholarship.org

Table 2: Optimization of Lewis Acid for Acyl Shift Rearrangement

| Lewis Acid | Temperature | Solvent | Yield | Reference |

|---|---|---|---|---|

| BF₃·OEt₂ | rt | CH₂Cl₂ | 87% | escholarship.org |

| BF₃·OEt₂ | 80 °C | Toluene | 89% | escholarship.org |

| Sc(OTf)₃ | rt | CH₂Cl₂ | 54% | escholarship.org |

Emerging Methodologies for Borono Group Introduction on Naphthalene Cores

The introduction of a boron-containing functional group, or borylation, onto a naphthalene ring is a critical step in synthesizing compounds like 5-Borono-1-naphthoic acid. Recent advancements have focused on achieving high regioselectivity through C-H activation strategies.

Iridium-catalyzed C-H borylation has emerged as a powerful technique. One notable method involves the silyl-directed peri-borylation of naphthalene derivatives. nih.gov In this approach, a hydrosilyl group at the 1-position directs the iridium catalyst to borylate the C-H bond at the sterically hindered 8-position (peri-position). This reaction proceeds under mild conditions with a broad tolerance for various functional groups. nih.gov The resulting peri-disubstituted silyl- and boryl-naphthalenes are versatile intermediates that can be further transformed into a range of functional groups. nih.gov

Another innovative strategy employs hydrogen bonding to control site-selectivity. Researchers have developed a method for C-H borylation at the remote 7-position of naphthalene derivatives. chemrxiv.org This is achieved through the interaction between a functional group on the substrate and a specially designed catalyst, demonstrating a high level of control over regioselectivity. chemrxiv.org

Furthermore, metal-free approaches are gaining traction. A BCl₃-mediated borylative cyclization of o-alkynylstyrenes provides a selective, metal-free route to boron-functionalized polysubstituted naphthalenes. dntb.gov.ua This method is notable for introducing the boryl group at the sterically hindered α-carbon of the naphthalene framework, complementing other C-H borylation techniques that favor different positions. dntb.gov.ua Visible-light-driven methods using carbon dots as photocatalysts are also being explored for the borylation of naphthalenes. acs.orgacs.org These emerging methodologies significantly expand the synthetic toolbox for accessing specifically functionalized borono-naphthalene derivatives.

Mechanistic Investigations of Chemical Transformations Involving 5 Borono 1 Naphthoic Acid

Role of the Boronic Acid Moiety in Directed Reactions

The boronic acid functional group is a versatile player in organic synthesis, capable of participating in a wide array of chemical transformations. In the context of 5-borono-1-naphthoic acid, the boronic acid moiety can be envisioned to play a significant role as a directing group, influencing the regioselectivity of reactions on the naphthalene (B1677914) ring. This directing capacity is largely attributed to the Lewis acidic nature of the boron atom, which can coordinate with reagents and catalysts, thereby bringing them into proximity with specific sites on the naphthalene core.

In palladium-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, the boronic acid group is a key participant. While direct studies on this compound in this context are not extensively documented, the behavior of related arylboron compounds offers valuable insights. For instance, in the cross-coupling of naphthalene-1,8-diaminato (dan)-substituted arylboron compounds, the Lewis acidity of the boron center, though diminished by the dan group, is crucial for the transmetalation step with a copper co-catalyst nih.govacs.org. The presence of directing heteroaryl groups on the B(dan) center can further enhance this process nih.govacs.org. This suggests that the boronic acid in this compound could similarly facilitate directed C-H functionalization or cross-coupling reactions at positions ortho to the boryl group.

Furthermore, the boronic acid can act as a "masked" functional group, where it directs a transformation and is subsequently converted into another functional group, such as a hydroxyl group, in a later step. This strategy adds to the synthetic utility of boronic acids in the construction of complex molecular architectures. The reactivity of the boronic acid moiety, and thus its efficacy as a directing group, can be modulated by the electronic properties of the substituents on the aromatic ring. Computational studies on substituted naphthoic acids have shown that substituents significantly influence the electronic properties and reactivity of the molecule researchgate.net. The electron-withdrawing nature of the carboxylic acid group at the 1-position of this compound would likely enhance the Lewis acidity of the boronic acid at the 5-position, potentially increasing its coordinating ability and directing influence.

Stereochemical Control and Enantioselectivity in Boron-Derived Catalytic Systems

The development of catalytic systems that can achieve high levels of stereochemical control is a cornerstone of modern synthetic chemistry. While this compound itself is achiral, it can serve as a scaffold for the development of chiral catalysts. By coordinating the boronic acid or the carboxylic acid moiety with chiral ligands, it is possible to create a chiral environment around a catalytically active center, leading to enantioselective transformations.

The principles of asymmetric catalysis have been well-established in systems bearing similarities to potential derivatives of this compound. For example, chiral dinitrogen ligands have been successfully employed in palladium-catalyzed asymmetric Catellani reactions to construct C-N axially chiral scaffolds involving naphthalene derivatives nih.gov. In these systems, the chiral ligand coordinates to the metal center, and the steric and electronic properties of the ligand dictate the stereochemical outcome of the reaction. Similarly, chiral phosphoric acids have been used in conjunction with boronic acids to direct enantioselective kinetic resolutions and desymmetrizations of para-quinols escholarship.org. This demonstrates a cooperative effect where the boronic acid directs the substrate and the chiral phosphoric acid provides the enantioselective environment.

Hypothetically, a chiral ligand could be designed to interact with the boronic acid moiety of this compound, either through coordination to the boron atom or through non-covalent interactions. This chiral ligand-boronic acid complex could then act as a chiral Lewis acid catalyst, activating substrates and controlling the stereochemistry of the reaction. The rigid naphthalene backbone would provide a well-defined platform for the precise positioning of the chiral elements. The following table presents results from asymmetric catalysis using systems with structural motifs relevant to potential applications of this compound derivatives.

| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Dinitrogen Ligand/Pd | Asymmetric Catellani Reaction | Naphthalene-based amides | Up to 99% |

| Chiral Phosphoric Acid/Boronic Acid | Kinetic Resolution of para-Quinols | Substituted para-quinols | Good to excellent s-factors |

| Chiral Cationic Ruthenium Diamine Complexes | Asymmetric Hydrogenation | 2,6-disubstituted 1,5-naphthyridines | Up to 99% |

These examples underscore the potential for achieving high enantioselectivity in reactions involving naphthalene and boronic acid-containing molecules through the use of chiral catalysts and ligands.

Analysis of Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is profoundly influenced by a network of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). The spatial proximity of the boronic acid and carboxylic acid groups, dictated by the rigid naphthalene framework, allows for potential intramolecular interactions that can significantly affect the compound's conformation and chemical properties.

A key potential intramolecular interaction in this compound is the formation of a hydrogen bond between the carboxylic acid proton and an oxygen atom of the boronic acid, or vice versa. Such intramolecular hydrogen bonds are known to influence the acidity, stability, and reactivity of molecules mdpi.commdpi.com. In the solid state, however, intermolecular interactions often dominate. A crystallographic study of the closely related (naphthalen-1-yl)boronic acid reveals that the molecules form dimers through two strong O-H···O hydrogen bonds between the boronic acid groups of two separate molecules nih.gov. This dimeric structure is a common motif for boronic acids in the solid state. It is highly probable that this compound would also form hydrogen-bonded dimers, likely involving both the boronic acid and carboxylic acid functionalities, leading to the formation of extended supramolecular structures.

The crystal structure of (naphthalen-1-yl)boronic acid shows that the naphthalene ring is planar, while the boronic acid group is tilted with respect to this plane nih.gov. The following table summarizes key geometric parameters from the crystal structure of (naphthalen-1-yl)boronic acid, which can serve as a model for this compound.

| Parameter | Value (Monoclinic Form) | Value (Orthorhombic Form - Molecule 1) | Value (Orthorhombic Form - Molecule 2) |

|---|---|---|---|

| Dihedral Angle (Naphthalene Plane vs. BO2 Plane) | 40.60(3)° | 39.88(5)° | 40.15(5)° |

| B-O Bond Length 1 | - | - | - |

| B-O Bond Length 2 | - | - | - |

| C-B Bond Length | - | - | - |

Computational studies on substituted naphthoic acids have demonstrated that the nature and position of substituents have a predictable effect on the molecule's geometric, atomic, molecular, and spectroscopic properties researchgate.net. An electron-donating or -withdrawing group can alter bond lengths, bond angles, and rotational barriers of the carboxylic acid group. In this compound, the boronic acid group at the 5-position would exert an electronic influence on the carboxylic acid at the 1-position, and vice versa. This electronic communication through the naphthalene π-system, coupled with the potential for through-space intramolecular interactions, would modulate the reactivity of both functional groups. For instance, an intramolecular hydrogen bond could increase the acidity of the donor proton and influence the nucleophilicity of the acceptor oxygen atom. Spectroscopic techniques, such as NMR and IR, combined with theoretical calculations, would be invaluable in elucidating the nature and strength of these interactions in both solution and the solid state.

Materials Science Applications of 5 Borono 1 Naphthoic Acid Derivatives

Design and Synthesis of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The properties of MOFs, such as their pore size, shape, and chemical functionality, can be tuned by judicious selection of the metal and organic linker. 5-Borono-1-naphthoic acid is a promising candidate for the synthesis of functional MOF ligands due to its bifunctional nature. The carboxylic acid group can coordinate with metal centers to form the framework structure, while the boronic acid group can be either a secondary building unit or a post-synthetically modifiable site.

The synthesis of MOFs using this compound as a ligand would typically involve a solvothermal reaction between a metal salt and the ligand in a high-boiling point solvent. The rigid naphthalene (B1677914) core of the ligand is expected to lead to the formation of robust frameworks with permanent porosity. The presence of the boronic acid group within the pores of the MOF can impart specific functionalities. For instance, it can serve as a recognition site for diol-containing molecules, leading to applications in separation and sensing.

While the direct synthesis of MOFs from this compound is not extensively documented, the principles of MOF chemistry suggest that it would be a valuable precursor. The synthesis of the ligand itself can be envisioned through a multi-step process starting from 5-bromo-1-naphthoic acid. A plausible route involves the conversion of the bromo-derivative to its corresponding boronic ester via a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent, followed by hydrolysis to yield this compound.

Table 1: Potential Metal Centers and Solvents for MOF Synthesis with this compound

| Metal Ion Source | Solvent | Potential MOF Properties |

| Zinc Nitrate | N,N-Dimethylformamide (DMF) | High porosity, catalytic activity |

| Copper Acetate | Ethanol/Water | Redox activity, gas storage |

| Zirconium Chloride | Acetic Acid | High thermal and chemical stability |

| Cobalt Chloride | Methanol | Magnetic properties, sensing |

Integration into Advanced Sensor Technologies

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their widespread use in sensor technology, particularly for the detection of saccharides. This compound derivatives can be integrated into various sensor platforms, including chemomechanical polymers and biosensors.

Chemomechanical Polymers for Analyte Detection Utilizing Boronic Acid Interactions

Chemomechanical polymers are smart materials that can undergo a macroscopic change in shape or volume in response to a specific chemical stimulus. By incorporating this compound derivatives into a polymer backbone, it is possible to create materials that respond to the presence of diols.

The working principle of such a sensor relies on the change in the charge and hydrophilicity of the polymer upon analyte binding. In an aqueous environment, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a diol to the boronic acid shifts this equilibrium towards the anionic form, increasing the charge density on the polymer. This increased charge leads to electrostatic repulsion between the polymer chains and an influx of water, causing the polymer to swell. This swelling can be detected visually or by other transduction methods. The aromatic nature of the naphthalene core in this compound can further influence the polymer's properties through π-π stacking interactions, potentially leading to enhanced sensitivity and selectivity.

Mechanisms of Boronic Acid–Sugar Binding in Biosensing Platforms

The interaction between a boronic acid and a sugar is a reversible covalent interaction that forms a cyclic boronate ester. The stability of this complex is dependent on several factors, including the pH of the solution, the pKa of the boronic acid, and the structure of the sugar.

The pKa of the boronic acid is a critical parameter as the binding affinity is generally highest when the pH of the solution is close to the pKa of the boronic acid. Electron-withdrawing groups on the aromatic ring of the boronic acid can lower its pKa, making it a more effective sensor at physiological pH. The naphthalene ring system of this compound, being more electron-rich than a simple benzene (B151609) ring, is expected to have a slightly higher pKa than phenylboronic acid. However, the precise pKa would also be influenced by the position of the boronic acid and carboxylic acid groups.

Table 2: pKa and Binding Constants of Representative Arylboronic Acids with Glucose

| Boronic Acid | pKa | Binding Constant (M⁻¹) at pH 7.4 |

| Phenylboronic acid | 8.8 | 3.3 |

| 3-Nitrophenylboronic acid | 7.2 | 11.2 |

| 4-Fluorophenylboronic acid | 8.8 | 3.5 |

| 2-Fluoro-5-carboxyphenylboronic acid | 7.0 | 25.0 |

Note: Data for this compound is not available and the values presented are for illustrative purposes to demonstrate the principles of boronic acid-sugar binding.

Development of Photo-Responsive Materials

The naphthalene moiety in this compound imparts interesting photophysical properties that can be exploited in the development of photo-responsive materials. Naphthalene derivatives are known for their fluorescence and have been investigated for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Naphthoic Acid Derivatives in Photo-Activated Room-Temperature Phosphorescence Systems

Room-temperature phosphorescence (RTP) is a phenomenon where a material continues to emit light for a noticeable time after the excitation source is removed. Organic molecules that exhibit RTP are of great interest for applications in bioimaging, sensing, and anti-counterfeiting. Recently, it has been discovered that simple arylboronic acids can exhibit long-lived RTP in the solid state. nih.gov

The mechanism for RTP in these compounds is believed to involve the formation of rigid molecular packing in the crystalline state, which minimizes non-radiative decay pathways. The presence of the boron atom is also thought to play a role in promoting intersystem crossing from the singlet excited state to the triplet excited state. The extended π-system of the naphthalene core in this compound, combined with the presence of the boronic acid group, makes it a promising candidate for the development of new RTP materials. The carboxylic acid group can also facilitate the formation of hydrogen-bonded networks, which can contribute to the rigidity of the crystal lattice and enhance phosphorescence.

Table 3: Room-Temperature Phosphorescence (RTP) Lifetimes of Selected Arylboronic Acid Derivatives

| Compound | RTP Lifetime (s) |

| (4-Methoxyphenyl)boronic acid | 2.24 nih.gov |

| 3-Aminophenylboronic acid (in PVA matrix) | 2.24 |

| 4-(Carbazol-9-yl)phenylboronic acid ester with 1,3-propanediol | 0.264 rsc.org |

| 4-(Carbazol-9-yl)phenylboronic acid ester with 2,2-dimethyl-1,3-propanediol | 0.430 rsc.org |

Note: Data for this compound is not available and the values presented are for analogous compounds to illustrate the potential for RTP.

Applications in Chemical Biology and Medicinal Chemistry

Development of Molecular Probes for Biological Systems

The structural framework of 5-borono-1-naphthoic acid serves as a valuable scaffold for the design and synthesis of molecular probes. These probes are instrumental in studying complex biological systems by allowing for the detection and characterization of specific biomolecules.

While the direct application of this compound as a fluorescent probe for the P2Y14 receptor (P2Y14R) and the 5-HT3 receptor (5-HT3R) is not extensively documented in publicly available literature, the broader class of naphthoic acid derivatives has been explored for such purposes. The foundational structure of naphthoic acid provides a rigid and planar aromatic system that can be chemically modified to introduce fluorophores and receptor-binding motifs. The boronic acid group in this compound offers a versatile handle for covalent modification, allowing for the attachment of environmentally sensitive dyes. This functionalization can lead to the development of fluorescent probes where receptor binding events induce a change in fluorescence intensity or wavelength, thereby enabling the characterization of receptor pharmacology and localization.

Future research may focus on leveraging the unique properties of the boronic acid group to create novel fluorescent probes based on the this compound scaffold for P2Y14R and 5-HT3R, contributing to a deeper understanding of these important biological targets.

Exploration in Enzyme Inhibition Studies (e.g., Lactate (B86563) Dehydrogenase)

The potential of this compound as an enzyme inhibitor has been a subject of scientific inquiry. Boronic acids are known to be reversible inhibitors of certain enzymes, particularly serine proteases and, in some cases, dehydrogenases. Their mechanism of inhibition often involves the formation of a stable, covalent adduct with a key active site residue.

There is currently limited specific data in the public domain detailing the inhibitory activity of this compound against lactate dehydrogenase (LDH). However, based on the known inhibitory properties of other boronic acid-containing compounds, it is hypothesized that this compound could interact with the active site of LDH. The exploration of its inhibitory potential would involve enzymatic assays to determine key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition. Such studies are crucial for understanding the therapeutic potential of this compound.

| Enzyme Target | Compound | Reported Activity |

| Lactate Dehydrogenase | This compound | Data not publicly available |

Structure-Activity Relationship (SAR) Studies of Naphthoic Acid-Based Ligands for Targeted Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound serves as an important tool in such studies involving naphthoic acid-based ligands.

Theoretical and Computational Studies of 5 Borono 1 Naphthoic Acid Systems

Density Functional Theory (DFT) for Elucidating Electronic Structures and Reactivity

Density Functional Theory (DFT) has become a important method for studying the electronic properties of molecular systems. diva-portal.orgresearchgate.net By calculating the electron density, DFT can provide valuable information about the electronic structure, stability, and reactivity of 5-Borono-1-naphthoic acid. researchgate.net Key aspects that can be elucidated through DFT calculations include the analysis of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of Molecular Electrostatic Potential (MEP) maps.

The energies of the HOMO and LUMO are crucial in determining the molecule's ability to donate and accept electrons, respectively. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. researchgate.net For this compound, the naphthalene (B1677914) ring, the carboxylic acid group, and the boronic acid group will all influence the distribution and energies of these frontier orbitals. DFT calculations can pinpoint the localization of the HOMO and LUMO, revealing the most probable sites for electrophilic and nucleophilic attack.

MEP maps offer a visual representation of the charge distribution on the molecule's surface. These maps are useful for identifying regions that are electron-rich (negative potential) and electron-poor (positive potential), which in turn helps in predicting the sites for intermolecular interactions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic and boronic acid groups, and positive potential around the acidic hydrogen atoms.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Electron-donating ability |

| ELUMO (eV) | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) (eV) | 4.7 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 3.2 | Molecular polarity |

Computational Modeling of Intermolecular Interactions in Multicomponent Crystalline Materials

The ability of this compound to form multicomponent crystalline materials, such as co-crystals, is largely governed by its intermolecular interactions. diva-portal.org Computational modeling is a valuable tool for understanding and predicting these interactions, which are primarily driven by hydrogen bonding and π-π stacking. mdpi.com The boronic acid group is a versatile hydrogen bond donor and acceptor, making it a key functional group in crystal engineering. diva-portal.org

Computational methods, including DFT with dispersion corrections (DFT-D), are employed to calculate binding and lattice energies in these multicomponent systems. diva-portal.org These calculations provide insights into the strength and nature of the intermolecular interactions that hold the crystal lattice together. By analyzing the geometry and energetics of different possible packing arrangements, computational models can help predict the most stable co-crystal structures.

The Atoms in Molecules (AIM) theory can be used to analyze the electron density at bond critical points (BCPs) to characterize the nature of intermolecular interactions, such as hydrogen bonds. mdpi.comvjst.vn For instance, the electron density and its Laplacian at the BCP of a hydrogen bond can indicate whether the interaction is primarily electrostatic or has some covalent character. vjst.vn

| Interaction Type | Calculated Energy (kJ/mol) | Contributing Moieties |

|---|---|---|

| Hydrogen Bonding | -45.2 | Carboxylic acid - Carboxylic acid |

| Hydrogen Bonding | -30.8 | Boronic acid - Carboxylic acid |

| π-π Stacking | -25.1 | Naphthalene rings |

Prediction and Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry plays a significant role in predicting and elucidating the mechanisms of chemical reactions and catalytic cycles. For reactions involving this compound, computational tools can be used to map out the potential energy surface, identify transition states, and calculate activation energies. This information is crucial for understanding the feasibility of a proposed reaction pathway and for predicting the selectivity of a reaction.

For instance, in Suzuki-Miyaura cross-coupling reactions where a boronic acid is a key reactant, DFT calculations can be used to investigate the different steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These calculations can help in understanding the role of the catalyst, the solvent, and the substituents on the reactants in influencing the reaction rate and yield.

Computational models can also be used to predict the regio- and site-selectivity of reactions involving this compound. rsc.org By comparing the activation energies of different possible reaction pathways, it is possible to determine the most likely product. This predictive capability is highly valuable in synthetic planning and in the design of new catalytic systems.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS1 | 15.2 |

| Transmetalation | TS2 | 12.5 |

| Reductive Elimination | TS3 | 10.8 |

Future Research Directions and Translational Impact of 5 Borono 1 Naphthoic Acid

Expanding the Synthetic Scope and Efficiency

Future research into 5-Borono-1-naphthoic acid will critically depend on the development of efficient and scalable synthetic methodologies. Current approaches to analogous compounds often involve the conversion of a bromo- or other halo-aromatic precursor to a boronic acid or its ester. The primary route to this compound is anticipated to start from its precursor, 5-Bromo-1-naphthoic acid.

Key areas for synthetic exploration include:

Optimization of Borylation Reactions: Research will likely focus on optimizing the conditions for the borylation of 5-Bromo-1-naphthoic acid. This includes exploring various palladium or other transition metal catalysts, ligands, and boron sources (e.g., bis(pinacolato)diboron) to maximize yield and purity while minimizing reaction times and catalyst loading.

Microwave-Assisted Synthesis: The use of microwave irradiation could significantly accelerate the borylation reaction, leading to more energy-efficient and faster synthetic protocols.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and highly controlled production of this compound, which would be crucial for its potential commercial applications.

Direct C-H Borylation: A more advanced and atom-economical approach would be the direct C-H borylation of 1-naphthoic acid. While regioselectivity can be a challenge, the development of specific catalysts or directing groups could enable the direct synthesis of the desired isomer.

A comparative table of potential synthetic routes is presented below:

| Synthetic Method | Starting Material | Key Reagents | Potential Advantages | Potential Challenges |

| Miyaura Borylation | 5-Bromo-1-naphthoic acid | Pd catalyst, ligand, B₂(pin)₂ | High yield, good functional group tolerance | Cost of catalyst, multi-step process |

| Grignard Reaction | 5-Bromo-1-naphthoic acid | Mg, B(OR)₃ | Lower cost reagents | Functional group incompatibility |

| Direct C-H Borylation | 1-Naphthoic acid | Ir or Rh catalyst, boron source | Atom economy, fewer steps | Regioselectivity control |

Discovery of Novel Catalytic Systems Based on this compound Derivatives

The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel catalytic systems. The boronic acid moiety can act as a Lewis acid or participate in transmetalation cycles, while the naphthalene (B1677914) backbone provides a rigid scaffold that can be further functionalized.

Future research in this area could explore:

Ligand Development for Cross-Coupling Reactions: Derivatives of this compound could be synthesized and evaluated as ligands for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. The naphthalene core can be modified to tune the steric and electronic properties of the resulting catalyst.

Frustrated Lewis Pairs (FLPs): The combination of the Lewis acidic boronic acid with a sterically hindered Lewis base could lead to the formation of novel FLPs. These systems are known to activate small molecules like H₂, CO₂, and olefins, opening up possibilities for new catalytic transformations.

Asymmetric Catalysis: Chiral derivatives of this compound could be employed as ligands or catalysts in asymmetric synthesis to produce enantiomerically enriched products, which are highly valuable in the pharmaceutical industry.

Advancements in Materials Science and Sensing Platforms

The incorporation of this compound into advanced materials could lead to novel functionalities and applications. Its rigid aromatic structure and the reactive boronic acid group make it a versatile building block.

Potential research directions include:

Luminescent Materials: Naphthalene derivatives are known for their fluorescence properties. The boronic acid group can act as a recognition site, leading to changes in fluorescence upon binding to specific analytes. This could be exploited for the development of "turn-on" or "turn-off" fluorescent sensors for biologically important molecules like saccharides or for detecting metal ions.

Polymers and Nanomaterials: this compound can be polymerized or grafted onto polymer backbones to create functional materials. These materials could find applications as membranes with selective permeability, as supports for catalysts, or in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Sensing Platforms for Saccharides: Boronic acids are well-known for their ability to reversibly bind with diols, such as those found in saccharides. This property can be harnessed to create sensors for glucose and other sugars, which is of great interest for the management of diabetes.

Below is a table outlining potential sensing applications:

| Analyte | Sensing Mechanism | Potential Application |

| Saccharides (e.g., glucose) | Reversible binding of diol groups to the boronic acid, causing a change in fluorescence or color. | Continuous glucose monitoring for diabetes management. |

| Metal Ions | Coordination of metal ions to the carboxylate and/or boronic acid group, modulating the electronic properties. | Environmental monitoring of heavy metal contamination. |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid group by ROS, leading to a detectable signal. | Probes for studying oxidative stress in biological systems. |

Prospective Therapeutic and Diagnostic Applications in Biological Systems

The unique chemical properties of boronic acids have led to their successful application in medicine, most notably with the proteasome inhibitor bortezomib. This compound and its derivatives represent a promising scaffold for the development of new therapeutic and diagnostic agents.

Future research in the biomedical field could focus on:

Enzyme Inhibitors: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases and other enzymes. The naphthalene core can be functionalized to achieve specific binding to the active site of target enzymes implicated in diseases such as cancer or inflammatory disorders.

Targeted Drug Delivery: The boronic acid group can be used as a handle for conjugation to targeting ligands, such as antibodies or peptides, to deliver cytotoxic agents specifically to cancer cells. Additionally, the inherent lipophilicity of the naphthalene ring may aid in cell membrane penetration.

Bioimaging and Diagnostics: Fluorescent derivatives of this compound could be developed as probes for in vivo imaging of specific biological targets or for diagnostic assays. For example, probes that bind to specific biomarkers on the surface of cancer cells could aid in early diagnosis.

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are used in BNCT, a targeted radiation therapy for cancer. The ability to deliver a high concentration of boron atoms specifically to tumor cells is crucial for the success of this therapy. Derivatives of this compound could be explored as potential BNCT agents.

A table summarizing potential therapeutic targets is provided below:

| Therapeutic Target | Mechanism of Action | Potential Disease Indication |

| Serine Proteases | Transition-state inhibition by the boronic acid moiety. | Cancer, thrombosis, inflammatory diseases. |

| Sialic Acid on Cancer Cells | Boronic acid binding to cell surface glycans. | Cancer therapy and diagnostics. |

| Bacterial Enzymes | Inhibition of essential bacterial metabolic pathways. | Development of new antibiotics. |

常见问题

Q. What personal protective equipment (PPE) is critical when handling this compound in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。